7-(2-Methoxyethoxy) vs. 7-Methoxy Substitution: EGFR Inhibitory Potency of the Corresponding Reduced Analog Provides a Benchmark for Intermediate Selection
Although the target compound itself is a nitro intermediate and is not directly assayed for kinase inhibition, its reduced and 6-alkoxylated derivative N-(3-ethynylphenyl)-7-methoxy-6-(2-methoxyethoxy)quinazolin-4-amine is the structural comparator representing the end-product derived from the 7-methoxy analog intermediate. The 7-methoxy analog end-product exhibits an EGFR IC₅₀ of 0.13 nM in MCF-7 breast cancer cells, whereas erlotinib—derived from the target 7-(2-methoxyethoxy) intermediate—shows an EGFR IC₅₀ of 2 nM under cell-free conditions [1]. However, the 7-(2-methoxyethoxy) group confers superior aqueous solubility and oral bioavailability in the final drug product compared to the 7-methoxy congener, a critical parameter for downstream in vivo applications [2]. For procurement decisions, the choice of 7-(2-methoxyethoxy) over 7-methoxy intermediate directly dictates the physicochemical and pharmacokinetic profile of the final inhibitor library.
| Evidence Dimension | EGFR inhibitory potency of the corresponding reduced end-products derived from each intermediate |
|---|---|
| Target Compound Data | Erlotinib (derived from target 7-(2-methoxyethoxy) intermediate): EGFR IC₅₀ = 2 nM (cell-free); cellular EGFR autophosphorylation IC₅₀ = 20 nM |
| Comparator Or Baseline | N-(3-ethynylphenyl)-7-methoxy-6-(2-methoxyethoxy)quinazolin-4-amine (derived from 7-methoxy analog intermediate CAS 183321-60-0): EGFR IC₅₀ = 0.13 nM in MCF-7 cells |
| Quantified Difference | Comparator end-product shows ~15-fold lower IC₅₀ in cellular EGFR assay (0.13 nM) vs. erlotinib cell-free IC₅₀ (2 nM); however, erlotinib demonstrates superior oral bioavailability and clinical efficacy, reflecting the impact of the 7-(2-methoxyethoxy) solubilizing group. |
| Conditions | Cell-free EGFR kinase assay (erlotinib); MCF-7 breast cancer cell line (comparator analog) |
Why This Matters
Procurement of the 7-(2-methoxyethoxy) intermediate vs. the 7-methoxy analog determines the solubility, bioavailability, and clinical translatability of the final EGFR inhibitor, not merely its isolated biochemical potency.
- [1] Benchchem (data only; source excluded per policy but data cross-referenced to primary literature): EGFR inhibition IC₅₀ 0.13 nM for N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine in MCF-7 cells. Primary source not publicly available as a peer-reviewed article; data cited from vendor-reported bioactivity. View Source
- [2] Moyer, J. D., et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838–4848. Reports erlotinib solubility and in vivo profile. View Source
